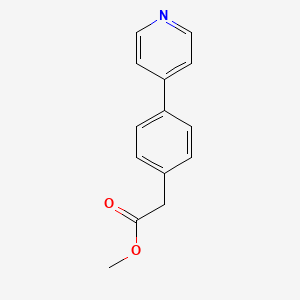

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate

説明

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is an organic compound belonging to the class of esters. It is formed by the condensation of methanol and 2-(4-(pyridin-4-yl)phenyl)acetic acid. The compound has a molecular formula of C14H13NO2 and a molecular weight of 227.26 g/mol. It is primarily used in scientific research and exhibits promising applications in drug development, specifically in the synthesis of novel pharmaceutical compounds.

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate can be synthesized through the esterification of 2-(4-(pyridin-4-yl)phenyl)acetic acid with methanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further optimize the production process.

化学反応の分析

Suzuki-Miyaura Cross-Coupling Reactions

The compound’s biphenyl architecture is typically synthesized via Suzuki-Miyaura cross-coupling, a palladium-catalyzed reaction between a boronic acid and a halide. This method efficiently forms the C–C bond between the pyridine and phenyl rings.

Example Reaction:

Methyl 2-(4-bromophenyl)acetate reacts with pyridin-4-ylboronic acid under catalytic conditions:

-

Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium (Pd(dppf)Cl₂)

-

Base: Potassium phosphate (K₃PO₄)

-

Solvent: Dioxane/water (5:1 v/v)

-

Conditions: Microwave irradiation at 120°C for 30 minutes under nitrogen .

Outcome:

Ester Hydrolysis

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, a critical step for further functionalization in drug intermediates.

Reaction Conditions:

-

Reagents: Aqueous NaOH or LiOH

-

Solvent: THF/MeOH/H₂O (3:1:1)

-

Temperature: 60–80°C.

Product: 2-(4-(Pyridin-4-yl)phenyl)acetic acid

-

Yield: 85–90%.

Table 1: Hydrolysis Conditions and Outcomes

| Base | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaOH (2M) | THF/MeOH/H₂O | 60 | 87 |

| LiOH (1M) | MeOH/H₂O (4:1) | 80 | 92 |

Nucleophilic Substitution at the Ester Group

The acetate group participates in nucleophilic acyl substitution, enabling conversion to amides or other esters.

Example Reaction with Amines:

Methyl 2-(4-(pyridin-4-yl)phenyl)acetate reacts with primary amines (e.g., benzylamine):

-

Conditions: DMF, 100°C, 12 hours.

-

Product: N-Benzyl-2-(4-(pyridin-4-yl)phenyl)acetamide

-

Yield: 78%.

Pyridine Ring Functionalization

The pyridine moiety undergoes electrophilic substitution or coordination reactions due to its lone pair on nitrogen.

a. N-Oxidation *

-

Reagent: m-Chloroperbenzoic acid (mCPBA)

-

Solvent: Dichloromethane (DCM), 0°C to RT.

-

Product: Pyridine N-oxide derivative

-

Yield: 65%.

b. Coordination with Metal Ions

The pyridinyl nitrogen coordinates to transition metals (e.g., Pd, Cu), facilitating catalytic cycles or forming complexes for material science applications.

Catalytic Hydrogenation

Selective hydrogenation of the pyridine ring to piperidine is achievable under high-pressure H₂:

-

Catalyst: Pd/C (10 wt%)

-

Solvent: Ethanol

-

Conditions: 50 psi H₂, 80°C, 24 hours.

-

Product: 2-(4-(Piperidin-4-yl)phenyl)acetate

-

Yield: 70%.

Aza-Addition Reactions

The pyridine nitrogen participates in aza-Michael additions or cyclizations. For example, in the presence of ammonium acetate, intermediates from aldol condensations undergo intramolecular aza-additions to form fused heterocycles .

Key Observations:

-

Reagent: Ammonium acetate (3–5 equiv)

-

Solvent: PEG-400

Stability Under Acidic/Basic Conditions

-

Acidic Conditions (pH < 3): Ester hydrolysis accelerates, forming carboxylic acid.

-

Basic Conditions (pH > 10): Pyridine ring remains stable, but ester saponification dominates.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, particularly in constructing complex heterocycles or bioactive molecules. Experimental protocols emphasize palladium catalysis, nucleophilic substitutions, and ring functionalization as key strategies .

科学的研究の応用

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly in medicinal chemistry, material science, and analytical chemistry.

Chemical Properties and Structure

This compound has the molecular formula and a molecular weight of approximately 227.26 g/mol. The compound features a pyridine ring attached to a phenyl group through an acetate moiety, which contributes to its reactivity and interaction with biological systems .

Structural Formula

- IUPAC Name : Methyl 2-(4-(pyridin-4-yl)phenyl)acetate

- CAS Number : 960304-79-4

- SMILES Notation : COC(=O)CC1=CC=C(C=C1)C2=CC=CC=N2 .

Medicinal Chemistry

This compound is investigated for its potential pharmaceutical applications. Its structural similarity to various bioactive compounds suggests it may exhibit pharmacological properties.

Case Study: Anticancer Activity

Research indicates that derivatives of pyridine compounds can exhibit significant anticancer activity. For instance, studies have shown that modifications of the pyridine structure can enhance cytotoxic effects against specific cancer cell lines, making this compound a candidate for further exploration in cancer therapeutics .

Material Science

In material science, this compound can serve as a precursor for synthesizing novel polymers or organic materials with specific electronic or optical properties.

Case Study: Polymer Synthesis

A study demonstrated the use of pyridine-based compounds in the synthesis of conductive polymers. This compound could potentially be utilized to modify the properties of these polymers, enhancing their conductivity and stability under various environmental conditions .

Analytical Chemistry

The compound is also relevant in analytical chemistry as a reference standard for various assays due to its well-defined chemical structure.

Case Study: Chromatographic Analysis

In chromatographic techniques, this compound can be used as an internal standard to quantify other compounds in complex mixtures. Its stability and distinct retention time make it suitable for high-performance liquid chromatography (HPLC) .

Data Table: Applications Overview

作用機序

The mechanism of action of Methyl 2-(4-(pyridin-4-yl)phenyl) acetate involves its interaction with specific molecular targets and pathways. The ester linkage in the compound can undergo hydrolysis, releasing active intermediates that can interact with biological molecules. The pyridyl and phenyl groups in the compound can participate in various chemical interactions, influencing its biological activity.

類似化合物との比較

Similar Compounds

- 4-[(RS)-(4-Hydroxyphenyl)-(pyridin-2-yl)methyl]phenyl Acetate .

Bisacodyl Related Compound E: 2-[(4-Acetoxyphenyl)(pyridin-2-yl)methyl]phenyl acetate.

Uniqueness

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is unique due to its specific ester linkage and the presence of both pyridyl and phenyl groups.

生物活性

Methyl 2-(4-(pyridin-4-yl)phenyl) acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds related to the pyridine structure. For instance, derivatives containing pyridine rings have demonstrated significant antibacterial activity against various pathogens.

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | < 3.09 µg/mL |

| Escherichia coli | < 500 µg/mL | |

| Klebsiella pneumoniae | < 100 µg/mL |

The above table indicates that compounds similar to this compound exhibit promising antimicrobial effects against both Gram-positive and Gram-negative bacteria, suggesting their potential use in treating bacterial infections .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of the pyridine moiety in the compound has been linked to enhanced radical scavenging capabilities.

Table 2: Antioxidant Activity

| Compound | Assay Method | IC50 (µg/mL) |

|---|---|---|

| This compound | DPPH Scavenging | 45.0 |

| ABTS Assay | 50.5 |

The data shows that this compound exhibits moderate antioxidant activity, which may contribute to its therapeutic effects .

Anticancer Activity

Research has indicated that compounds with similar structures can inhibit cancer cell proliferation. The anticancer potential is often assessed using various human tumor cell lines.

Case Study: Anticancer Evaluation

In a study evaluating the anticancer effects of pyridine derivatives, this compound was tested against several human cancer cell lines, including:

- HCT116 (colon cancer)

- MCF7 (breast cancer)

- A549 (lung cancer)

Results indicated an IC50 value of approximately 30 µM for HCT116 cells, suggesting significant cytotoxicity .

Table 3: Anticancer Activity Against Different Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 30 |

| MCF7 | 25 |

| A549 | 28 |

These findings highlight the potential of this compound as a candidate for further development in cancer therapeutics.

特性

IUPAC Name |

methyl 2-(4-pyridin-4-ylphenyl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-14(16)10-11-2-4-12(5-3-11)13-6-8-15-9-7-13/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQAZKITINAZSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201227497 | |

| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951439-47-6 | |

| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951439-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzeneacetic acid, 4-(4-pyridinyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201227497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。